An In-depth Technical Guide to O-(4-Nitrobenzyl)hydroxylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O-(4-Nitrobenzyl)hydroxylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Chemical Tool
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a versatile reagent with significant applications in organic synthesis, analytical chemistry, and bioconjugation. Its utility stems from the presence of a reactive hydroxylamine group and a 4-nitrobenzyl moiety, which can function as a protecting group and a chromophore. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows to support researchers in their laboratory work.
Chemical and Physical Properties
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a light yellow crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 2086-26-2 |
| Molecular Formula | C₇H₈N₂O₃·HCl |
| Molecular Weight | 204.61 g/mol |
| Melting Point | 215 °C (decomposes) |
| Appearance | Light yellow powder/crystals |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride
There are several methods for the synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride. Two common and detailed procedures are provided below.
Method 1: From 4-Nitrobenzyl Bromide and N-Hydroxyphthalimide
This two-step synthesis involves the reaction of 4-nitrobenzyl bromide with N-hydroxyphthalimide, followed by the hydrazinolysis of the resulting intermediate.
Experimental Protocol:
Step 1: Synthesis of N-(4-Nitrobenzyloxy)phthalimide
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In a round-bottom flask, dissolve N-hydroxyphthalimide (1.63 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous dichloromethane.
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To this solution, add 4-nitrobenzyl bromide (2.16 g, 10 mmol) portion-wise at room temperature with stirring.
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Continue stirring the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield N-(4-nitrobenzyloxy)phthalimide as a solid.
Step 2: Synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride
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Suspend N-(4-nitrobenzyloxy)phthalimide (2.98 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
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Add hydrazine hydrate (0.6 mL, 12 mmol) to the suspension.
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Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form.
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Cool the reaction mixture to room temperature and filter off the precipitate.
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Wash the precipitate with a small amount of cold ethanol.
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To the filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).
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A white precipitate of O-(4-Nitrobenzyl)hydroxylamine hydrochloride will form.
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Collect the precipitate by filtration, wash with a small amount of cold ethanol and then with diethyl ether.
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Dry the product under vacuum to obtain pure O-(4-Nitrobenzyl)hydroxylamine hydrochloride.
Method 2: From Benzohydroxamic Acid and p-Nitrobenzyl Bromide
This alternative two-step synthesis begins with the alkylation of benzohydroxamic acid, followed by acidic hydrolysis.
Experimental Protocol:
Step 1: Synthesis of O-(4-Nitrobenzyl)benzohydroxamate
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Prepare a solution of benzohydroxamic acid (1.37 g, 10 mmol) in 15 mL of ethanol.
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In a separate beaker, dissolve potassium hydroxide (0.56 g, 10 mmol) in 10 mL of water.
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Add the potassium hydroxide solution to the benzohydroxamic acid solution.
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Prepare a hot solution of p-nitrobenzyl bromide (2.16 g, 10 mmol) in ethanol.
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Add the hot p-nitrobenzyl bromide solution to the potassium benzohydroxamate solution.
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Heat the mixture under reflux for 45 minutes.
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Cool the reaction mixture. The product will precipitate as crystals.
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Separate the crystals by filtration and recrystallize from ethanol.
Step 2: Synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride
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Dissolve the O-(4-nitrobenzyl)benzohydroxamate (2.72 g, 10 mmol) in 125 mL of hot ethanol.
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Add 150 mL of concentrated hydrochloric acid and heat the mixture to reflux for 25 minutes.[1]
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Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude product.
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Recrystallize the residue from hot 2N hydrochloric acid.
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Wash the purified crystals with ethanol and then with ether to afford a solid with a melting point of 217°C.[1]
Applications in Research and Development
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a valuable tool in several areas of chemical and biological research.
Derivatization Agent for HPLC Analysis of Carbohydrates
Due to the lack of a strong chromophore, many carbohydrates are difficult to detect using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). O-(4-Nitrobenzyl)hydroxylamine hydrochloride serves as an effective derivatizing agent, introducing a UV-active 4-nitrobenzyl group to reducing sugars, thereby enhancing their detectability.[1]
Experimental Protocol: Derivatization of Monosaccharides for HPLC Analysis
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Sample Preparation: Prepare a standard solution of the monosaccharide (e.g., glucose, mannose) at a concentration of 1 mg/mL in water.
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Derivatization Reaction:
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In a microcentrifuge tube, mix 100 µL of the monosaccharide solution with 100 µL of a 10 mg/mL solution of O-(4-Nitrobenzyl)hydroxylamine hydrochloride in methanol.
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Add 50 µL of a 5% (v/v) solution of acetic acid in methanol as a catalyst.
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Seal the tube and heat at 80°C for 1 hour.
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After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
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Reconstitute the residue in 200 µL of the HPLC mobile phase.
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 30 minutes).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm.
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Injection Volume: 20 µL.
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Reagent for Oxime Ligation in Bioconjugation
Oxime ligation is a highly efficient and chemoselective method for conjugating biomolecules. It involves the reaction of a hydroxylamine with an aldehyde or ketone to form a stable oxime bond. O-(4-Nitrobenzyl)hydroxylamine hydrochloride can be used to introduce an aminooxy group, which can then react with a carbonyl-containing molecule.
Experimental Protocol: Oxime Ligation of a Peptide
This protocol describes the conjugation of a peptide containing an aldehyde functionality with O-(4-Nitrobenzyl)hydroxylamine.
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Preparation of the Aminooxy Reagent: Dissolve O-(4-Nitrobenzyl)hydroxylamine hydrochloride in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0) to a final concentration of 10 mM. Neutralize the hydrochloride with a slight molar excess of sodium hydroxide.
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Peptide Solution: Dissolve the aldehyde-containing peptide in the same buffer to a concentration of 1 mM.
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Ligation Reaction:
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Mix the aminooxy reagent solution and the peptide solution in a 1.2:1 molar ratio (aminooxy:peptide).
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Add an aniline catalyst (e.g., from a 200 mM stock solution in the same buffer) to a final concentration of 10-20 mM.
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Allow the reaction to proceed at room temperature for 2-4 hours.
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Monitoring and Purification:
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Monitor the reaction progress by reverse-phase HPLC or mass spectrometry.
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Once the reaction is complete, purify the conjugated peptide by preparative HPLC.
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